molecular formula C5H4Cl2N2O B1647454 (3,6-Dichloropyridazin-4-yl)methanol

(3,6-Dichloropyridazin-4-yl)methanol

Cat. No.: B1647454
M. Wt: 179 g/mol
InChI Key: PGICESQILFHKHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3,6-Dichloropyridazin-4-yl)methanol is a pyridazine derivative featuring a hydroxylmethyl group at the 4-position and chlorine substituents at the 3- and 6-positions. Pyridazines are six-membered aromatic heterocycles with two adjacent nitrogen atoms, which confer distinct electronic and steric properties compared to pyridine or benzene analogs. This compound serves as a versatile intermediate in medicinal and agrochemical synthesis due to its reactive methanol group, enabling further derivatization via esterification, etherification, or sulfonylation . Its structural uniqueness lies in the combination of electron-withdrawing chlorine atoms and the polar hydroxyl group, which influence solubility, stability, and interactions with biological targets.

Properties

IUPAC Name

(3,6-dichloropyridazin-4-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4Cl2N2O/c6-4-1-3(2-10)5(7)9-8-4/h1,10H,2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGICESQILFHKHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NN=C1Cl)Cl)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Structural Comparison of (3,6-Dichloropyridazin-4-yl)methanol and Analogs

Compound Name Molecular Formula Molecular Weight Key Substituents/Features Notable Properties/Applications Reference
(3,6-Dichloropyridazin-4-yl)methanol C₅H₄Cl₂N₂O 195.01 Cl (3,6), -CH₂OH (4) Intermediate for enzyme inhibitors
3-[(3,6-Dichloropyridazin-4-yl)thio]aniline C₁₀H₇Cl₂N₃S 296.15 Cl (3,6), -S-C₆H₄-NH₂ Soybean 15-lipoxygenase inhibitor
N-((3,6-Dichloropyridazin-4-yl)methyl)benzamide C₁₂H₉Cl₂N₃O 282.13 Cl (3,6), -CH₂-C(=O)-C₆H₅ Enhanced binding affinity (benzamide)
1-(3,6-Dichloropyridazin-4-yl)-2,2,2-trifluoroethanone C₆HCl₂F₃N₂O 244.99 Cl (3,6), -CO-CF₃ High lipophilicity, metabolic stability
(2,4-Dichloro-6-methylpyridin-3-yl)methanol C₇H₇Cl₂NO 208.05 Cl (2,4), -CH₂OH (3), -CH₃ (6) (pyridine core) Steric hindrance, reduced solubility

Physicochemical and Reactivity Differences

  • Solubility: The hydroxyl group in (3,6-Dichloropyridazin-4-yl)methanol enhances water solubility compared to non-polar analogs like trifluoroethanone derivatives .
  • Stability : Benzamide derivatives (e.g., N-((3,6-Dichloropyridazin-4-yl)methyl)benzamide) require storage at 2–8°C, suggesting sensitivity to hydrolysis or oxidation .
  • Reactivity: The methanol group facilitates nucleophilic substitutions (e.g., sulfonylation in ), while thio derivatives () exhibit higher nucleophilicity due to the sulfur atom.

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